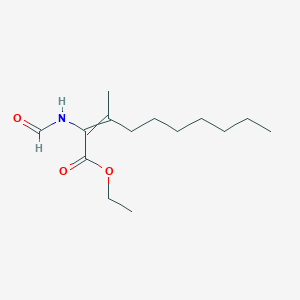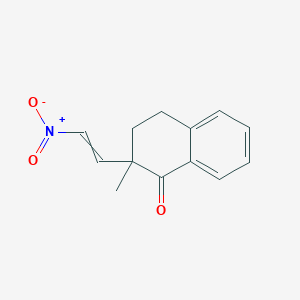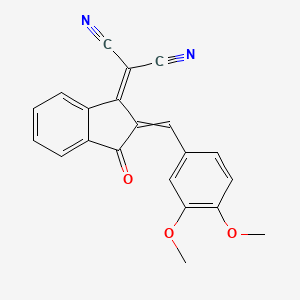
2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylidene group, an indanone core, and a malononitrile moiety. The presence of methoxy groups on the benzylidene ring further adds to its chemical properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the condensation of 3,4-dimethoxybenzaldehyde with indane-1,3-dione in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as amines or thiols, onto the benzylidene ring.
科学的研究の応用
2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s structure suggests potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its reactive functional groups.
作用機序
The mechanism of action of 2-(2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
- **2-(3,4-Dimethoxybenz
2-(3,4-Dihydroxybenzylidene)malononitrile: This compound has hydroxyl groups instead of methoxy groups, which can affect its reactivity and biological activity.
特性
CAS番号 |
337919-06-9 |
|---|---|
分子式 |
C21H14N2O3 |
分子量 |
342.3 g/mol |
IUPAC名 |
2-[2-[(3,4-dimethoxyphenyl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H14N2O3/c1-25-18-8-7-13(10-19(18)26-2)9-17-20(14(11-22)12-23)15-5-3-4-6-16(15)21(17)24/h3-10H,1-2H3 |
InChIキー |
PZNGQHOAEXXOHT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


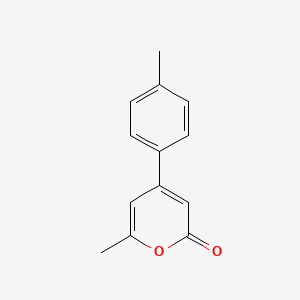
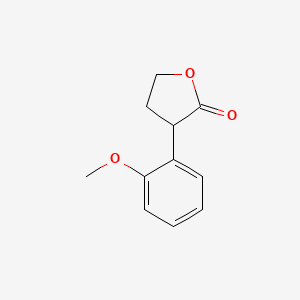
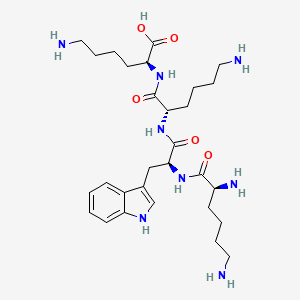
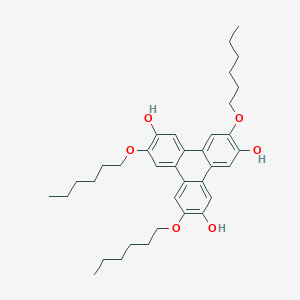


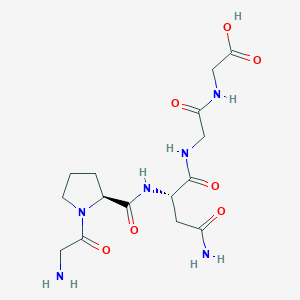
![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
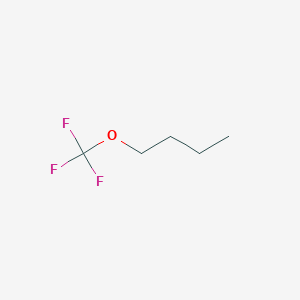
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)

